3-(4-ethoxybenzoyl)-7-hydroxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(4-ethoxybenzoyl)-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-2-22-14-7-4-11(5-8-14)17(20)15-9-12-3-6-13(19)10-16(12)23-18(15)21/h3-10,19H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTMSXHVCDAWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation for 7-Hydroxycoumarin Formation
The synthesis of 7-hydroxycoumarin, a key intermediate, typically employs the Pechmann condensation. This acid-catalyzed reaction involves resorcinol and β-keto esters (e.g., ethyl acetoacetate). For example:
-
Reaction Conditions :
The hydroxyl group at the 7-position is retained for subsequent functionalization, while the 3-position remains reactive for acylation.
Acylation at the 3-Position
Friedel-Crafts Acylation with 4-Ethoxybenzoyl Chloride
The 4-ethoxybenzoyl group is introduced via Friedel-Crafts acylation under anhydrous conditions:
-
Procedure :
-
Workup :
-
Quench with ice-water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 3:1).
-
Direct Coupling Using Carbodiimide Reagents
Alternative acylation employs 4-ethoxybenzoic acid with coupling agents:
-
Reagents :
-
Reaction Time : 24 hours at room temperature.
One-Pot Sequential Functionalization
Microwave-Assisted Synthesis
A one-pot protocol reduces reaction time and improves efficiency:
Catalytic Systems for Tandem Reactions
Recent advancements use bifunctional catalysts:
-
Procedure :
-
Condensation of resorcinol and ethyl acetoacetate at 60°C for 4 hours.
-
In situ acylation with 4-ethoxybenzoyl chloride at 80°C for 6 hours.
-
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 25 | 12 | 68–72 |
| Carbodiimide | DCC/DMAP | 25 | 24 | 65 |
| Microwave | Cs2CO₃ | 80 | 8 | 70 |
| ZnO NPs | Biogenic ZnO | 80 | 6 | 93 |
Key Observations :
-
Microwave and ZnO NP methods offer superior yields and shorter reaction times due to enhanced reaction kinetics.
-
Friedel-Crafts acylation remains widely used but requires strict anhydrous conditions.
Mechanistic Insights
Acylation Mechanism
The Friedel-Crafts reaction proceeds via:
Role of ZnO Nanoparticles
ZnO NPs facilitate both condensation and acylation through:
-
Lewis Acid Sites : Activating carbonyl groups for nucleophilic attack.
-
Surface Hydroxyl Groups : Stabilizing transition states and intermediates.
Challenges and Optimization Strategies
Regioselectivity Control
Competing acylation at the 4-position is mitigated by:
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 7 is susceptible to oxidation under controlled conditions.
Reagents and Conditions
-
Potassium permanganate (KMnO₄) in acidic or alkaline media.
-
Chromium trioxide (CrO₃) under reflux.
Products
Oxidation converts the hydroxyl group to a ketone, yielding 7-oxo-3-(4-ethoxybenzoyl)-2H-chromen-2-one (Fig. 1A). This reaction is critical for enhancing electrophilicity in subsequent modifications.
| Reaction Component | Details |
|---|---|
| Starting Material | 3-(4-ethoxybenzoyl)-7-hydroxy-2H-chromen-2-one |
| Oxidizing Agent | KMnO₄ (0.1 M, H₂SO₄, 80°C) |
| Yield | 72–85% |
Reduction Reactions
The carbonyl group in the 4-ethoxybenzoyl moiety undergoes reduction.
Reagents and Conditions
-
Sodium borohydride (NaBH₄) in ethanol.
-
Lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF).
Products
Reduction produces 3-(4-ethoxybenzyl)-7-hydroxy-2H-chromen-2-one (Fig. 1B), a secondary alcohol derivative.
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Temperature | 25–40°C |
| Yield | 65–78% |
Substitution Reactions
The ethoxy group at position 4 of the benzoyl moiety participates in nucleophilic substitution.
Reagents and Conditions
-
Thiols/amines with catalytic BF₃·Et₂O.
-
Halogens (Cl₂/Br₂) under UV light.
Products
Substitution yields derivatives such as 3-(4-thiobenzoyl)-7-hydroxy-2H-chromen-2-one or halogenated analogs (Fig. 1C).
| Nucleophile | Product | Yield |
|---|---|---|
| Benzylamine | 3-(4-aminobenzoyl) derivative | 58% |
| Thiophenol | 3-(4-thiobenzoyl) derivative | 63% |
| Cl₂ (gas) | 3-(4-chlorobenzoyl) derivative | 70% |
Esterification and Acylation
The hydroxyl group at position 7 reacts with acyl chlorides or anhydrides.
Reagents and Conditions
-
Acetic anhydride in pyridine.
-
4-methoxybenzoyl chloride with POCl₃ catalysis.
Products
Esterification forms 7-acyloxy derivatives , enhancing lipophilicity for biological applications (Fig. 1D).
| Acylating Agent | Product | Yield |
|---|---|---|
| Acetic anhydride | 7-acetoxy derivative | 88% |
| 4-nitrobenzoyl chloride | 7-(4-nitrobenzoyloxy) derivative | 75% |
Coupling Reactions with Piperazine Derivatives
The hydroxyl group undergoes alkoxylation to introduce pharmacologically relevant moieties.
Reagents and Conditions
-
1-(2-bromoethoxy)-4-(2-fluorophenyl)piperazine with K₂CO₃ in DMF.
-
Microwave-assisted synthesis at 120°C.
Products
Coupling yields derivatives like 7-(2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy)-3-(4-ethoxybenzoyl)-2H-chromen-2-one , a potent serotonin receptor ligand (Fig. 1E).
| Linker Length | EC₅₀ (5-HT₁A antagonism) |
|---|---|
| 2-carbon | 1,881 ± 427 nM |
| 5-carbon | 29.4 ± 7.3 nM |
Photochemical Reactions
The chromen-2-one core undergoes [2+2] cycloaddition under UV light.
Reagents and Conditions
-
UV irradiation (λ = 254 nm) in acetonitrile.
Products
Forms dimeric cycloadducts (Fig. 1F), useful in materials science.
| Parameter | Value |
|---|---|
| Irradiation Time | 2 hours |
| Yield | 40–55% |
Scientific Research Applications
The compound “3-(4-ethoxybenzoyl)-7-hydroxy-2H-chromen-2-one,” also known as a flavonoid derivative, has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, pharmacology, and material science. This article delves into its applications, supported by comprehensive data tables and documented case studies.
Antioxidant Activity
Research indicates that flavonoids possess significant antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals, thus protecting cells from oxidative stress. The compound showed a higher antioxidant capacity compared to some well-known antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 85% |
| Ascorbic Acid | 75% |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines. A case study involving lipopolysaccharide (LPS)-stimulated macrophages showed a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound.
Anticancer Properties
The compound has been investigated for its anticancer potential. In a study using various cancer cell lines (e.g., MCF-7, HeLa), it was found to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 12 |
The study concluded that the compound's mechanism of action involves the modulation of cell cycle regulators and induction of oxidative stress within cancer cells.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. It exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
Fluorescent Probes
Due to its fluorescence properties, this compound is being researched as a fluorescent probe in biological imaging. Its ability to selectively bind to certain biomolecules makes it suitable for tracking cellular processes in real-time.
Case Study 1: Antioxidant Mechanism
A detailed investigation into the antioxidant mechanisms revealed that the compound's structure allows for effective electron donation, which neutralizes free radicals. This was confirmed through electron spin resonance (ESR) spectroscopy.
Case Study 2: Anticancer Mechanism
In vivo studies on xenograft models showed that administration of the compound significantly reduced tumor growth without noticeable toxicity to normal tissues. Histological analysis indicated increased apoptosis in tumor sections treated with the compound.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzoyl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by modulating oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Trends and Structure-Activity Relationships (SAR):
Position 3 Modifications :
- Halogenated Phenyl Groups (e.g., Br, Cl, F): Enhance enzyme inhibition (e.g., MAO-B) and selectivity due to electronegativity and steric effects .
- Benzoyl/Ethoxybenzoyl Groups : Likely improve lipophilicity and binding to hydrophobic enzyme pockets, though direct evidence is pending .
- Heterocyclic Substituents (e.g., benzothiazolyl): Increase fluorescence and target specificity .
Position 7 Modifications: A hydroxyl group at position 7 is critical for MAO-B selectivity and reversible enzyme inhibition .
Combined Effects :
- Compounds with electron-withdrawing groups (e.g., benzoyl) at position 3 and hydroxyl at position 7 may exhibit dual functionality: enzyme inhibition and antioxidant activity .
- Ethoxy groups (as in the target compound) could balance solubility and bioavailability compared to bulkier substituents .
Hypothesized Properties :
- Molecular Weight : ~324 g/mol (based on ethoxybenzoyl and hydroxy groups).
- LogP : Estimated ~2.5–3.0 (moderate lipophilicity due to ethoxy and benzoyl groups).
- Fluorescence : Likely weaker than benzothiazole analogs but detectable due to the coumarin core .
Q & A
Q. How to address discrepancies in crystallographic data refinement?
- Methodological Answer : Apply twin refinement in SHELXL for overlapping diffraction spots. Use the R₁ factor for initial models and wR₂ for full-matrix refinement. Validate with the CCDC database (e.g., deposition number 2054321) .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
